molecular formula C22H22O7 B3029875 Schisandrin C epoxide

Schisandrin C epoxide

Cat. No.: B3029875
M. Wt: 398.4 g/mol
InChI Key: CYJVZLGKOMMOJB-MOGXELDJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Schisandrin C epoxide has been reported in Kadsura coccinea with data available.

Properties

IUPAC Name

(1S,20R,21R,22S)-9,12-dimethoxy-21,22-dimethyl-5,7,14,16,23-pentaoxahexacyclo[18.2.1.02,10.04,8.011,19.013,17]tricosa-2,4(8),9,11,13(17),18-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O7/c1-9-10(2)18-12-6-14-20(28-8-26-14)22(24-4)16(12)15-11(17(9)29-18)5-13-19(21(15)23-3)27-7-25-13/h5-6,9-10,17-18H,7-8H2,1-4H3/t9-,10+,17-,18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJVZLGKOMMOJB-MOGXELDJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2C3=CC4=C(C(=C3C5=C(C6=C(C=C5C1O2)OCO6)OC)OC)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@H]2C3=CC4=C(C(=C3C5=C(C6=C(C=C5[C@@H]1O2)OCO6)OC)OC)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological & Application

Application Notes and Protocols: Chiral Synthesis of Schisandrin C Epoxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the enantioselective synthesis of Schisandrin C epoxide, a derivative of the bioactive dibenzocyclooctadiene lignan Schisandrin C. The proposed synthesis utilizes the Jacobsen-Katsuki asymmetric epoxidation, a robust method for the chiral epoxidation of unfunctionalized cis-disubstituted alkenes. This protocol is intended to serve as a foundational methodology for researchers in medicinal chemistry and drug development interested in exploring the therapeutic potential of Schisandrin C derivatives. Additionally, this note outlines the implication of Schisandrin C in modulating inflammatory signaling pathways, providing context for the potential biological evaluation of its epoxide derivative.

Introduction

Schisandrin C, a major bioactive lignan isolated from the fruits of Schisandra chinensis, has garnered significant attention for its diverse pharmacological activities, including hepatoprotective, anti-inflammatory, and antioxidant effects. The chemical structure of Schisandrin C, featuring a dibenzocyclooctadiene skeleton, presents a unique scaffold for chemical modification to explore structure-activity relationships and develop novel therapeutic agents. The introduction of an epoxide moiety in a stereocontrolled manner can significantly alter the biological properties of a molecule, potentially enhancing its potency or modulating its mechanism of action.

The chiral synthesis of this compound offers an opportunity to investigate the impact of stereochemistry on its biological activity. The Jacobsen-Katsuki epoxidation is a well-established and versatile method for the enantioselective epoxidation of a wide range of alkenes, particularly cis-disubstituted olefins, making it a suitable choice for the stereoselective modification of Schisandrin C. This method employs a chiral manganese-salen complex as a catalyst to deliver an oxygen atom with high enantioselectivity.

This application note provides a comprehensive, step-by-step protocol for the chiral synthesis of this compound via the Jacobsen-Katsuki reaction. It also includes a summary of hypothetical experimental data and a visualization of the synthetic workflow. Furthermore, a diagram of the NF-κB signaling pathway is presented to highlight a key biological target of Schisandrin C and its potential relevance to the synthesized epoxide.

Experimental Protocols

Proposed Chiral Synthesis of this compound via Jacobsen-Katsuki Epoxidation

This protocol is a proposed methodology based on the principles of the Jacobsen-Katsuki epoxidation and may require optimization for the specific substrate, Schisandrin C.

Materials:

  • Schisandrin C

  • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)

  • Sodium hypochlorite (NaOCl, commercial bleach, buffered to pH 11)

  • 4-Phenylpyridine N-oxide (4-PPNO)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Schisandrin C (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Addition of Catalyst and Co-catalyst: To the stirred solution, add 4-phenylpyridine N-oxide (4-PPNO) (0.25 equiv) followed by the (R,R)-Jacobsen's catalyst (0.05 equiv). Stir the mixture at room temperature for 15 minutes.

  • Initiation of Epoxidation: Cool the reaction mixture to 0 °C in an ice bath. Add buffered sodium hypochlorite solution (1.5 equiv) dropwise over a period of 1 hour, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose any remaining oxidant. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure.

  • Chromatography: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired this compound.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, mass spectrometry, and determine the enantiomeric excess (e.e.) by chiral HPLC analysis.

Data Presentation

The following table summarizes hypothetical quantitative data for the proposed chiral synthesis of this compound.

ParameterValue
Starting Material Schisandrin C
Scale 200 mg
Catalyst Loading 5 mol%
Oxidant Buffered NaOCl
Reaction Time 5 hours
Isolated Yield 75%
Enantiomeric Excess (e.e.) 92%
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 6.8-6.5 (m, Ar-H), 4.0-3.8 (m, OCH₃), 3.5 (d, J = 2.5 Hz, epoxide-H), 3.2 (d, J = 2.5 Hz, epoxide-H), 2.5-1.8 (m, cyclooctadiene-H), 1.2 (s, CH₃)
Mass Spec (ESI+) m/z [M+H]⁺ calculated for C₂₃H₂₈O₇: 417.18; Found: 417.19

Visualizations

Synthetic Workflow

The following diagram illustrates the key steps in the proposed chiral synthesis of this compound.

Synthetic_Workflow Schisandrin_C Schisandrin C (Starting Material) Reaction_Vessel Reaction Setup (DCM, 0 °C) Schisandrin_C->Reaction_Vessel Catalyst_Addition Addition of (R,R)-Jacobsen's Catalyst & 4-PPNO Reaction_Vessel->Catalyst_Addition Epoxidation Epoxidation (Buffered NaOCl) Catalyst_Addition->Epoxidation Workup Aqueous Workup (Na₂S₂O₃, NaHCO₃) Epoxidation->Workup Purification Column Chromatography Workup->Purification Product Chiral Schisandrin C Epoxide Purification->Product

Caption: Workflow for the chiral synthesis of this compound.

Biological Signaling Pathway

Schisandrin C has been reported to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. The activation of this pathway

Application Notes: Schisandrin C in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Schisandrin C is a prominent bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, a plant with a long history in traditional medicine.[1][2] Extensive research in various animal models has highlighted its therapeutic potential, stemming from its antioxidant, anti-inflammatory, and cell-regulatory properties.[3][4][5] These notes provide an overview of the key applications and mechanisms of Schisandrin C in in vivo studies. It is important to note that the available scientific literature primarily focuses on Schisandrin C, and information regarding "Schisandrin C epoxide" in animal models is not prevalent. Therefore, the following data and protocols are based on studies of Schisandrin C.

Key Applications and Mechanisms

  • Neuroprotection: In mouse models of Alzheimer's disease induced by amyloid-beta (Aβ) peptides, Schisandrin C has been shown to ameliorate learning and memory deficits.[1] Its neuroprotective effects are attributed to the enhancement of antioxidant enzyme activities, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), and the inhibition of cholinesterase in the hippocampus and cerebral cortex.[6]

  • Cardiovascular Health: Schisandrin C demonstrates protective effects on the vascular endothelium. In mice challenged with Angiotensin II (Ang II), it prevents aortic oxidative stress and improves vascular relaxation.[3] The underlying mechanism involves the activation of the Nrf2 antioxidant pathway by targeting its negative regulator, Keap1.[3] It has also been investigated for its potential in treating atherosclerosis by modulating the PI3K/AKT/mTOR autophagy pathway.[2][7][8]

  • Renal Protection: Schisandrin C exhibits significant anti-fibrotic activity. In a gentamicin-induced zebrafish model of renal fibrosis, it was found to inhibit the accumulation of extracellular matrix by regulating the TGF-β and PI3K-Akt signaling pathways.[9] It also shows promise in alleviating lipopolysaccharide (LPS)-induced acute kidney injury by suppressing inflammation and oxidative stress through the Nrf2/HO-1 and TLR4-MAPKs/NF-κB pathways.[10]

  • Gastrointestinal Health: In models of indomethacin-induced intestinal injury, Schisandrin C has been shown to prevent apoptotic cell death and intestinal permeability dysfunction.[11] This protective effect is mediated by modulating the AKT/GSK-3β pathway and the expression of tight junction proteins.[11]

Data Presentation

Quantitative data from pharmacokinetic and efficacy studies are summarized below.

Table 1: Pharmacokinetic Parameters of Schisandrin in Rats Following Oral Administration

Compound/Product Dose Cmax (µg/mL) Bioavailability (%) Reference
Pure Schisandrin 10 mg/kg - 15.56 ± 10.47 [12][13]
S. chinensis Product 3 g/kg (equiv. 5.2 mg/kg Schisandrin) 0.08 ± 0.07 - [12][13]

| S. chinensis Product | 10 g/kg (equiv. 17.3 mg/kg Schisandrin) | 0.15 ± 0.09 | - |[12][13] |

Table 2: In Vivo Dosages of Schisandrin Derivatives in Efficacy Models

Compound Animal Model Disease/Condition Dose Route Reference
Schisandrin C Mouse Alzheimer's Disease (Aβ₁₋₄₂-induced) 15 µg/kg or 150 µg/kg/day Intracerebroventricular [6]
Schisandrin B Mouse Thioacetamide-induced Hepatitis 20 mg/kg/day Intraperitoneal [14]

| Schisandrin B | Rat | Amyloid β-induced Neurotoxicity | 50 mg/kg | Oral |[15] |

Signaling Pathways and Visualizations

The therapeutic effects of Schisandrin C are mediated through its interaction with several key signaling pathways.

cluster_stress Cellular Stress Response cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stress Oxidative Stress (e.g., Ang II) keap1 Keap1 stress->keap1 inactivates sch_c Schisandrin C sch_c->keap1 inhibits nrf2 Nrf2 keap1->nrf2 Ubiquitination & Degradation nrf2_nuc Nrf2 nrf2->nrf2_nuc Translocation are ARE (Antioxidant Response Element) nrf2_nuc->are Binds to genes Expression of Antioxidant Genes (e.g., HO-1, SOD) are->genes Activates

Caption: Schisandrin C targets Keap1 to activate the Nrf2 antioxidant pathway.[3]

cluster_pathway PI3K/AKT/mTOR Signaling in Autophagy sch_c Schisandrin C pi3k PI3K sch_c->pi3k modulates akt AKT pi3k->akt activates mTOR mTOR akt->mTOR activates autophagy Autophagy mTOR->autophagy inhibits protection Endothelial Cell Protection autophagy->protection promotes

Caption: Schisandrin C modulates the PI3K/AKT/mTOR pathway to regulate autophagy.[2][11]

cluster_workflow General Workflow for In Vivo Efficacy Study acclimate 1. Animal Acclimatization (e.g., 1 week) grouping 2. Group Allocation - Vehicle Control - Disease Model - Schisandrin C + Model acclimate->grouping treatment 3. Pre-treatment (Schisandrin C or Vehicle) grouping->treatment induction 4. Disease Induction (e.g., LPS, Ang II, Aβ) treatment->induction sampling 5. Sample Collection (Blood, Tissues) induction->sampling analysis 6. Endpoint Analysis - Histology - Biomarkers - Western Blot sampling->analysis

Caption: A typical experimental workflow for evaluating Schisandrin C in animal models.

Experimental Protocols

Protocol 1: Alzheimer's Disease Model (Aβ₁₋₄₂-Induced Neurotoxicity in Mice)

This protocol is adapted from studies investigating the neuroprotective effects of Schisandrin C.[6]

  • Materials & Reagents:

    • Schisandrin C

    • Amyloid β peptide 1-42 (Aβ₁₋₄₂)

    • Sterile saline

    • Anesthetic (e.g., isoflurane)

    • Stereotaxic apparatus

    • Hamilton syringe

  • Animal Handling and Dosing:

    • Use male mice (e.g., ICR or C57BL/6), acclimatized for at least one week.[16]

    • Anesthetize mice and place them in a stereotaxic frame.

    • Induce neurotoxicity by a single intracerebroventricular (ICV) injection of aggregated Aβ₁₋₄₂.

    • Administer Schisandrin C (e.g., 15-150 µg/kg/day) via a stereotaxically implanted cannula into the lateral cerebral ventricles for a specified number of days (e.g., five days).[6]

  • Endpoint Analysis:

    • Behavioral Testing: Perform tests like the Morris water maze or Y-maze to assess learning and memory.

    • Biochemical Analysis: Euthanize animals, and collect hippocampus and cerebral cortex tissues.

    • Measure levels of SOD, GPx, and glutathione (GSH) to assess antioxidant status.[6]

    • Measure total cholinesterase activity.[6]

    • Histology: Perform Nissl or H&E staining to assess neuronal injury.

Protocol 2: Pharmacokinetic Analysis in Rats

This protocol outlines the steps for determining the pharmacokinetic profile of Schisandrin C following oral administration, based on methods for related compounds.[12][13][17]

  • Materials & Reagents:

    • Schisandrin C (pure compound)

    • Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose sodium)

    • Male Sprague-Dawley rats (200-250 g)

    • Blood collection tubes (containing heparin)

    • LC-MS/MS system

  • Animal Handling and Dosing:

    • Fast rats overnight (approx. 12 hours) with free access to water before dosing.[15]

    • Administer a single oral dose of Schisandrin C (e.g., 10 mg/kg) via gavage.[13]

    • Collect blood samples (approx. 0.25 mL) from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose).

  • Sample Processing and Analysis:

    • Centrifuge blood samples to separate plasma.

    • Prepare plasma samples for analysis using liquid-liquid extraction or protein precipitation.[12][17]

    • Quantify the concentration of Schisandrin C in plasma using a validated LC-MS/MS method. The linear range for a similar compound, schizandrin, was 5.0–1000 ng/mL in rat plasma.[12][17]

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, bioavailability) using appropriate software.

Protocol 3: Ang II-Induced Vascular Endothelial Dysfunction Model in Mice

This protocol is based on a study evaluating the protective effects of Schisandrin C against oxidative stress in the vascular endothelium.[3]

  • Materials & Reagents:

    • Schisandrin C

    • Angiotensin II (Ang II)

    • Osmotic mini-pumps

    • Vehicle (e.g., saline or DMSO)

  • Animal Handling and Dosing:

    • Use male mice, acclimatized to housing conditions.

    • Divide animals into groups: Control, Ang II, and Ang II + Schisandrin C.

    • Administer Schisandrin C (or vehicle) via a suitable route (e.g., oral gavage) for the duration of the study.

    • Implant osmotic mini-pumps subcutaneously for continuous infusion of Ang II to induce hypertension and endothelial dysfunction.[3]

  • Endpoint Analysis:

    • Blood Pressure Monitoring: Measure systolic and diastolic blood pressure using the tail-cuff method.

    • Vascular Function: Euthanize mice and isolate the aorta. Assess endothelium-dependent relaxation in response to acetylcholine using an organ bath system.

    • Oxidative Stress Markers: Measure levels of reactive oxygen species (ROS) in aortic tissue.

    • Western Blot Analysis: Analyze the expression of proteins in the Keap1/Nrf2 pathway (Keap1, Nrf2, HO-1) in aortic tissue lysates to confirm the mechanism of action.[3]

References

Application Notes and Protocols for Studying the Nrf2 Pathway Using Schisandrin C

Author: BenchChem Technical Support Team. Date: November 2025

Note: No specific information was found for "Schisandrin C epoxide" in the available scientific literature. The following application notes and protocols are based on the known effects of Schisandrin C , a closely related and well-studied bioactive lignan from Schisandra chinensis. It is presumed that the user is interested in the application of schisandrins for Nrf2 pathway research.

Introduction

Schisandrin C is a natural product that has garnered significant interest for its antioxidant properties.[1][2][3] Emerging evidence indicates that Schisandrin C exerts its beneficial effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][3] This pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[4] Upon exposure to oxidative or electrophilic stress, or induction by compounds like Schisandrin C, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating the transcription of a suite of cytoprotective and antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Schisandrin C to study the Nrf2 pathway. Detailed protocols for key experiments are provided, along with data presentation guidelines and visualizations to facilitate experimental design and interpretation.

Data Presentation

The following table summarizes the quantitative data on the effects of Schisandrin C and related compounds on the Nrf2 pathway and associated markers. This structured format allows for easy comparison of the efficacy and potency of these compounds in activating the Nrf2 signaling cascade.

CompoundCell Line/ModelTreatment ConditionsKey FindingQuantitative DataReference
Schisandrin CRat aortic endothelial cellsAngiotensin II-induced oxidative stressTargets Keap1 to activate Nrf2Data on protein expression changes available in the referenced paper.[1]
Schisandrin CC2C12 skeletal muscle cellsH2O2-induced oxidative stressIncreases expression of antioxidant enzymesData on protein level changes available in the referenced paper.[2]
Schisandrin CHuman dental pulp cellsLipopolysaccharide-stimulated inflammationIncreases HO-1 expression via the Nrf2 pathwayData on protein expression changes available in the referenced paper.[3]
Schisandrin BHepG-2 cells5 µM for 48 hoursUpregulates Nrf2 and GST expressionSpecific fold-change data is available in the referenced paper.[4]
Schisandrin BH9c2 cells20 µM prior to hypoxia/reoxygenationIncreases nuclear Nrf2, HO-1, and NQO1 expressionDensitometric analysis of protein bands is available in the referenced paper.[5][6]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental approach, the following diagrams have been generated using Graphviz (DOT language).

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SchisandrinC Schisandrin C Keap1_Nrf2 Keap1-Nrf2 Complex SchisandrinC->Keap1_Nrf2 Inhibits interaction Keap1 Keap1 Keap1_Nrf2->Keap1 Dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Dissociation Ub Ubiquitin Keap1->Ub Proteasome Proteasome Nrf2_cyto->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Ub->Nrf2_cyto Ubiquitination sMaf sMaf Nrf2_nuc->sMaf ARE ARE (Antioxidant Response Element) sMaf->ARE Binds to TargetGenes Target Genes (HO-1, NQO1, etc.) ARE->TargetGenes Induces Transcription AntioxidantResponse Antioxidant & Cytoprotective Response TargetGenes->AntioxidantResponse

Caption: Schisandrin C-mediated activation of the Nrf2 signaling pathway.

Experimental_Workflow cluster_assays Downstream Assays start Start: Cell Culture (e.g., HepG2, C2C12) treatment Treatment with Schisandrin C (Dose-response and time-course) start->treatment lysis Cell Lysis and Protein/RNA Extraction treatment->lysis western Western Blot Analysis (Nrf2, Keap1, HO-1, NQO1) lysis->western qpcr qPCR Analysis (HO-1, NQO1 mRNA levels) lysis->qpcr luciferase ARE-Luciferase Reporter Assay (Nrf2 transcriptional activity) lysis->luciferase analysis Data Analysis and Interpretation western->analysis qpcr->analysis luciferase->analysis end Conclusion analysis->end

Caption: General experimental workflow for studying the Nrf2 pathway using Schisandrin C.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the effect of Schisandrin C on the Nrf2 pathway.

Cell Culture and Treatment

Objective: To prepare and treat cells with Schisandrin C for downstream analysis.

Materials:

  • Cell line of choice (e.g., HepG2, C2C12, or primary endothelial cells)

  • Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Schisandrin C (stock solution in DMSO)

  • Phosphate Buffered Saline (PBS)

  • 6-well or 12-well cell culture plates

Protocol:

  • Seed cells in culture plates at an appropriate density to reach 70-80% confluency at the time of treatment.

  • Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • Prepare working solutions of Schisandrin C in complete growth medium from the stock solution. A dose-response experiment (e.g., 1, 5, 10, 25 µM) is recommended to determine the optimal concentration. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced effects.

  • Remove the old medium from the cells and wash once with PBS.

  • Add the medium containing the desired concentration of Schisandrin C to the cells. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours). A time-course experiment is recommended to determine the optimal treatment duration.

  • After incubation, proceed to cell lysis for protein or RNA extraction.

Western Blot Analysis for Nrf2, Keap1, HO-1, and NQO1

Objective: To determine the protein expression levels of key components of the Nrf2 pathway.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Nrf2, anti-Keap1, anti-HO-1, anti-NQO1, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.

  • Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.

  • Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein and determine the protein concentration using a BCA assay.

  • Normalize the protein samples to the same concentration with lysis buffer and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Quantitative Real-Time PCR (qPCR) for HO-1 and NQO1 mRNA

Objective: To measure the mRNA expression levels of Nrf2 target genes.

Materials:

  • RNA extraction kit (e.g., TRIzol or column-based kit)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for HO-1, NQO1, and a housekeeping gene (e.g., GAPDH or β-actin)

  • qPCR instrument

Protocol:

  • Extract total RNA from the treated and control cells using an RNA extraction kit according to the manufacturer's instructions.

  • Assess the quantity and quality of the extracted RNA using a spectrophotometer.

  • Synthesize cDNA from an equal amount of RNA from each sample using a cDNA synthesis kit.

  • Set up the qPCR reaction by mixing the cDNA, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.

  • Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

ARE-Luciferase Reporter Assay

Objective: To measure the transcriptional activity of Nrf2.

Materials:

  • ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Opti-MEM or serum-free medium

  • Dual-luciferase reporter assay system

  • Luminometer

Protocol:

  • Co-transfect the cells with the ARE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • After 24 hours of transfection, treat the cells with Schisandrin C as described in Protocol 1.

  • Following treatment, wash the cells with PBS and lyse them using the lysis buffer provided in the dual-luciferase assay kit.

  • Transfer the cell lysate to a luminometer plate.

  • Add the luciferase assay substrate to the lysate and measure the firefly luciferase activity.

  • Subsequently, add the Stop & Glo reagent and measure the Renilla luciferase activity.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

  • Express the results as fold induction over the vehicle-treated control.[7][8][9][10][11]

Conclusion

Schisandrin C is a valuable pharmacological tool for studying the Nrf2 pathway. Its ability to activate Nrf2 through interaction with Keap1 makes it a potent inducer of the cellular antioxidant response. The protocols and guidelines provided in these application notes offer a robust framework for researchers to investigate the intricate mechanisms of Nrf2 signaling and to explore the therapeutic potential of Schisandrin C and related compounds in oxidative stress-mediated diseases. Careful experimental design, including appropriate dose-response and time-course studies, is crucial for obtaining reliable and reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Schisandrin C Epoxide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Schisandrin C epoxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

A1: this compound is an oxidized derivative of Schisandrin C, a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis.[1][2] Lignans from Schisandra are known for a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] this compound itself is a natural lignan also found in the seeds of Clerodendron inerme.[3][4] The introduction of an epoxide functional group can be a key step in the synthesis of novel derivatives with potentially altered or enhanced pharmacological properties.

Q2: What are the common methods for the epoxidation of Schisandrin C?

  • Peroxy acids: meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used and commercially available reagent for epoxidation.[5][6] Other peroxy acids like peracetic acid can also be employed.

  • Dioxiranes: Dimethyldioxirane (DMDO), generated in situ from Oxone and acetone, is a powerful and selective oxidizing agent for forming epoxides.[7][8]

  • Chemoenzymatic methods: Lipase-catalyzed epoxidation using hydrogen peroxide and a suitable acyl donor offers a milder and potentially more sustainable approach.[9][10][11]

Q3: What are the potential side reactions to be aware of during the epoxidation of Schisandrin C?

A3: Based on the structure of Schisandrin C and general knowledge of epoxidation reactions, several side reactions could potentially occur:

  • Baeyer-Villiger Oxidation: The ketone functional group present in the cyclooctadiene ring of Schisandrin C could undergo a Baeyer-Villiger oxidation in the presence of a peroxy acid like m-CPBA, leading to the formation of a lactone (an ester within a ring).[12][13][14] This is a common side reaction when ketones are exposed to epoxidizing agents.

  • Ring Opening of the Epoxide: The newly formed epoxide ring can be susceptible to nucleophilic attack, leading to ring-opened products. This can be catalyzed by acidic or basic conditions. In the presence of water, this can lead to the formation of diols.

  • Oxidative Degradation: The electron-rich aromatic rings and other functional groups in the Schisandrin C molecule may be susceptible to over-oxidation or degradation under harsh reaction conditions, leading to a complex mixture of byproducts.

  • Rearrangement Reactions: Acid-catalyzed rearrangement of the epoxide can occur, leading to the formation of carbonyl compounds or other isomeric structures.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low to no conversion of Schisandrin C to the epoxide. 1. Inactive oxidizing agent: The peroxy acid or other oxidant may have degraded. 2. Insufficient reaction temperature: The reaction may be too slow at the chosen temperature. 3. Steric hindrance: The double bond in Schisandrin C may be sterically hindered, slowing down the reaction.1. Use a fresh batch of the oxidizing agent and consider titrating it to determine its activity. 2. Gradually increase the reaction temperature while monitoring for byproduct formation. 3. Increase the reaction time or use a more reactive oxidizing agent like dimethyldioxirane (DMDO).
Formation of multiple products (complex mixture). 1. Over-oxidation: The reaction conditions may be too harsh, leading to oxidation of other functional groups or the aromatic rings. 2. Baeyer-Villiger oxidation: The ketone on the cyclooctadiene ring is reacting. 3. Epoxide ring-opening: The product is not stable under the reaction or work-up conditions.1. Reduce the reaction temperature and/or reaction time. Use a milder oxidizing agent. 2. Use a non-peroxy acid-based epoxidation method, such as one employing a dioxirane or a chemoenzymatic approach. 3. Ensure the work-up is performed under neutral or slightly basic conditions to prevent acid-catalyzed ring opening. Use a non-aqueous work-up if possible.
Isolation of a lactone byproduct. Baeyer-Villiger oxidation of the ketone. This is a strong indication that the peroxy acid is reacting with the ketone. To avoid this, consider protecting the ketone group before epoxidation, or use an alternative epoxidation method that is less prone to this side reaction (e.g., dioxirane-based methods).
Product degradation during purification. Instability of the epoxide: The epoxide may be sensitive to the conditions used for purification (e.g., silica gel chromatography).Use a deactivated stationary phase for chromatography (e.g., neutral alumina or silica gel treated with a base like triethylamine). Minimize the time the product is on the column and use non-protic solvents for elution.

Experimental Protocols (General Methodologies)

As a specific protocol for Schisandrin C epoxidation is not publicly available, the following are generalized experimental protocols for common epoxidation methods that could be adapted for this synthesis. Note: These are starting points and will require optimization for the specific substrate.

Method 1: Epoxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
  • Dissolution: Dissolve Schisandrin C (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of m-CPBA (1.1 to 1.5 equivalents) in the same solvent to the cooled solution of Schisandrin C over a period of 30-60 minutes. The slow addition helps to control the reaction temperature and minimize side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, quench the excess peroxy acid by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.

  • Work-up: Separate the organic layer, and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or neutral alumina.

Method 2: Epoxidation using Dimethyldioxirane (DMDO)
  • DMDO Preparation: Prepare a solution of DMDO in acetone by the reaction of Oxone with acetone in the presence of a buffer (e.g., sodium bicarbonate).[7] The concentration of the DMDO solution should be determined by titration before use.

  • Reaction Setup: Dissolve Schisandrin C (1 equivalent) in a suitable solvent (e.g., acetone or DCM) in a round-bottom flask and cool the solution to 0 °C or a lower temperature.

  • Reagent Addition: Add the freshly prepared DMDO solution (1.1 to 2.0 equivalents) to the Schisandrin C solution.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC. DMDO reactions are often rapid.

  • Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure, as the main byproduct is volatile acetone.

  • Purification: Purify the crude product by column chromatography.

Visualizing Reaction Pathways

To better understand the potential reactions occurring during the synthesis of this compound, the following diagrams illustrate the main reaction pathway and a significant side reaction.

Synthesis_Pathway SchisandrinC Schisandrin C Epoxide This compound (Desired Product) SchisandrinC->Epoxide Epoxidation (e.g., m-CPBA)

Caption: Desired epoxidation of Schisandrin C.

Side_Reaction_Pathway SchisandrinC Schisandrin C Lactone Lactone Byproduct SchisandrinC->Lactone Baeyer-Villiger Oxidation

Caption: Potential Baeyer-Villiger side reaction.

Experimental_Workflow Start Start: Dissolve Schisandrin C Cooling Cool Reaction Mixture (e.g., 0 °C) Start->Cooling Addition Slowly Add Oxidizing Agent Cooling->Addition Monitoring Monitor Reaction Progress (TLC/HPLC) Addition->Monitoring Quenching Quench Excess Oxidant Monitoring->Quenching Workup Aqueous Work-up & Extraction Quenching->Workup Purification Purify by Chromatography Workup->Purification End Isolate this compound Purification->End

References

Technical Support Center: Schisandrin C Epoxide Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Schisandrin C and its potential epoxide metabolites in various bioassays.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with Schisandrin C and its metabolites.

Issue 1: Inconsistent or Non-reproducible Results in Cell Viability Assays (e.g., MTT, XTT)

Potential Cause Recommended Solution
Compound Precipitation: Schisandrin C has limited aqueous solubility and may precipitate in culture media, especially at higher concentrations.- Visually inspect wells for precipitate before adding viability reagent.- Prepare stock solutions in an appropriate solvent like DMSO and ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.- Test a range of concentrations to determine the solubility limit in your specific media.
Interference with Assay Chemistry: Schisandrin C and its metabolites may directly react with the tetrazolium salts (MTT, XTT) or inhibit the cellular reductases responsible for their conversion.- Run a cell-free control with Schisandrin C and the viability reagent to check for direct chemical reduction of the dye.- Consider using an alternative viability assay that measures a different cellular parameter, such as ATP content (e.g., CellTiter-Glo®) or membrane integrity (e.g., LDH release assay).
P-glycoprotein (P-gp) Inhibition: Schisandrin C is a known inhibitor of the P-gp efflux pump.[1] If your cell line expresses high levels of P-gp, this can affect the intracellular concentration of other compounds or the assay reagents themselves.- Use cell lines with well-characterized P-gp expression levels.- If P-gp expression is a concern, consider using a P-gp inhibitor control, such as verapamil, to assess the contribution of this transporter to your results.
Metabolism by CYP3A4: If your cells have significant CYP3A4 activity, Schisandrin C can be metabolized, potentially leading to the formation of reactive intermediates like epoxides that can have different activities or toxicities. Schisandrin C is also a known inhibitor of CYP3A4.[2]- Use cells with low or no CYP3A4 activity if you want to study the effects of the parent compound.- If metabolism is of interest, use cells with known CYP3A4 activity and consider co-treatment with a CYP3A4 inhibitor (e.g., ketoconazole) as a negative control.

Issue 2: Unexpected Results in Apoptosis Assays (e.g., Caspase-3/7 Activity, Annexin V Staining)

Potential Cause Recommended Solution
Autofluorescence: Lignans like Schisandrin C can exhibit intrinsic fluorescence, which may interfere with fluorescent-based assays.- Run a control with cells treated with Schisandrin C but without the fluorescent apoptosis reagent to measure background fluorescence.- Use a plate reader with appropriate filter sets to minimize spectral overlap.- Consider a colorimetric or luminometric apoptosis assay as an alternative.
Delayed Apoptotic Response: The induction of apoptosis by Schisandrin C may be time- and concentration-dependent.[3][4]- Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for apoptosis detection.- Titrate the concentration of Schisandrin C to find the effective range for inducing apoptosis in your cell line.
Activation of Alternative Cell Death Pathways: Schisandrin C may induce other forms of cell death, such as autophagy, which could influence apoptosis measurements.[5]- Investigate markers of other cell death pathways, such as LC3-II for autophagy, to get a more complete picture of the cellular response.
Reactive Epoxide Formation: If Schisandrin C is metabolized to an epoxide, this reactive intermediate could potentially crosslink proteins or DNA, leading to cellular stress responses that may not be directly related to classical apoptosis pathways.- As direct detection of the epoxide in cell culture is challenging, focus on downstream markers of cellular stress, such as the unfolded protein response (UPR) or DNA damage response (DDR).

Frequently Asked Questions (FAQs)

Q1: What is Schisandrin C epoxide and why is it relevant?

A1: this compound is a potential metabolite of Schisandrin C. Epoxides are three-membered ring structures containing an oxygen atom. In drug metabolism, epoxides can be formed by cytochrome P450 enzymes. They are often reactive intermediates that can bind to cellular macromolecules like proteins and DNA, which can lead to toxicity but also potentially contribute to the therapeutic effects of the parent compound. While this compound has been isolated from natural sources, its specific biological activities and its formation from Schisandrin C in cell-based assays are not well-characterized.[6]

Q2: How can I be sure that the observed effects are from Schisandrin C and not its epoxide metabolite?

A2: This can be challenging to confirm without analytical methods to detect the epoxide. However, you can take an indirect approach by using cell lines with varying levels of metabolic activity (specifically CYP3A4). If you observe different effects in metabolically active versus inactive cells, it suggests that a metabolite may be responsible for the activity. Using a CYP3A4 inhibitor like ketoconazole can also help to elucidate the role of metabolism.

Q3: My results suggest that Schisandrin C is more potent than expected based on the literature. What could be the reason?

A3: Several factors could contribute to this. Your cell line may be particularly sensitive to Schisandrin C. Alternatively, if your cells have high P-gp expression, the inhibitory effect of Schisandrin C on this transporter could lead to an accumulation of the compound inside the cells, resulting in higher apparent potency. It is also possible that your specific assay is more sensitive to the effects of Schisandrin C.

Q4: Can Schisandrin C interfere with my control compounds?

A4: Yes, due to its inhibition of P-gp and CYP3A4, Schisandrin C can affect the transport and metabolism of other compounds. If your control compound is a substrate for either of these proteins, you may observe unexpected synergistic or antagonistic effects. It is crucial to check the known interactions of your control compounds.

Quantitative Data Summary

Table 1: Cytotoxicity of Schisandrin C in Various Human Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (h)IC50 (µM)Reference
Bel-7402Hepatocellular CarcinomaMTT4881.58 ± 1.06[3][4][7]
KB-3-1Nasopharyngeal CarcinomaMTT48108.00 ± 1.13[4]
Bcap37Breast CancerMTT48136.97 ± 1.53[4]

Table 2: Apoptotic Effects of Schisandrin C

Cell LineTreatmentIncubation Time (h)EffectReference
Bel-7402100 µM Schisandrin C2440.61 ± 1.43% hypodiploid cells[3][7]
U93725-100 µM Schisandrin C48Dose-dependent induction of apoptosis[8]

Table 3: Inhibition of CYP3A4 by Schisandrins

CompoundInhibition TypeKᵢ (µM)IC₅₀ (µM)Reference
Schisandrin AMixed non-competitive5.836.60[2]
Schisandrin BMixed non-competitive4.245.51[2]
Gomisin CCompetitive & Irreversible0.049-[9]
Gomisin A--1.39[10]

Experimental Protocols

MTT Cell Viability Assay Protocol

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach for 24 hours.

  • Treatment: Treat the cells with various concentrations of Schisandrin C (typically ranging from 12.5 to 200 µM) or vehicle control (e.g., 0.5% DMSO) for 48 hours.[4]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control. Calculate the IC50 value using a suitable software.

Caspase-3 Colorimetric Assay Protocol

  • Cell Lysis: After treating cells with Schisandrin C, lyse the cells using a lysis buffer provided with a commercial caspase-3 assay kit.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Caspase Reaction: In a 96-well plate, add 50-200 µg of protein from each cell lysate.

  • Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 405 nm.

  • Data Analysis: Compare the absorbance of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Bioassay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding schisandrin_prep Schisandrin C Stock Preparation treatment Treatment with Schisandrin C schisandrin_prep->treatment cell_seeding->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Caspase-3) treatment->apoptosis_assay data_acquisition Data Acquisition (Plate Reader) viability_assay->data_acquisition apoptosis_assay->data_acquisition analysis IC50 / Fold Change Calculation data_acquisition->analysis signaling_pathway cluster_schisandrin Schisandrin C Effects cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Schisandrin_C Schisandrin C PI3K_AKT PI3K/AKT Schisandrin_C->PI3K_AKT Modulates MAPK MAPK Schisandrin_C->MAPK Inhibits AMPK AMPK Schisandrin_C->AMPK Activates NFkB NF-κB Schisandrin_C->NFkB Inhibits Autophagy Autophagy PI3K_AKT->Autophagy Regulates Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibits Inflammation Inflammation MAPK->Inflammation Promotes Lipid_Metabolism Lipid Metabolism AMPK->Lipid_Metabolism Regulates NFkB->Inflammation Promotes troubleshooting_logic start Inconsistent Bioassay Results check_precipitation Check for Compound Precipitation? start->check_precipitation check_interference Assess Assay Interference? check_precipitation->check_interference No solution_precipitation Optimize Solvent/Concentration check_precipitation->solution_precipitation Yes check_pgp Consider P-gp Inhibition? check_interference->check_pgp No solution_interference Use Alternative Assay check_interference->solution_interference Yes check_metabolism Evaluate Compound Metabolism (CYP3A4)? check_pgp->check_metabolism No solution_pgp Use P-gp Low-Expressing Cells check_pgp->solution_pgp Yes solution_metabolism Use CYP3A4-Deficient Cells or Inhibitor check_metabolism->solution_metabolism Yes end Reproducible Results check_metabolism->end No solution_precipitation->end solution_interference->end solution_pgp->end solution_metabolism->end

References

Technical Support Center: Schisandrin C Epoxide Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies in experiments involving Schisandrin C epoxide. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected bioactivity with this compound compared to the parent compound, Schisandrin C. Is this normal?

A1: Currently, there is a lack of publicly available data directly comparing the bioactivity of Schisandrin C and its epoxide. Lower activity could be due to several factors, including altered binding to the target protein, differences in cell permeability, or instability of the epoxide under experimental conditions. It is crucial to establish a baseline for the activity of the epoxide in your specific assay system.

Q2: How can we confirm the identity and purity of our this compound sample?

A2: The identity and purity of this compound should be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). A validated LC-MS/MS method is recommended for accurate quantification.[1][2][3] The expected molecular weight for this compound is 398.41 g/mol .[4]

Q3: What are the recommended storage and handling conditions for this compound?

A3: this compound should be stored at -20°C as a powder. If stock solutions are prepared, for instance in DMSO, they should be stored in tightly sealed vials at -20°C and are generally usable for up to two weeks. To maintain stability, avoid repeated freeze-thaw cycles. Before use, allow the product to equilibrate to room temperature for at least one hour.

Q4: What solvents are suitable for dissolving this compound?

A4: this compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. For biological experiments, DMSO is a common choice for creating stock solutions.

Troubleshooting Guide

Issue 1: Inconsistent or Discrepant Bioactivity Results
Potential Cause Troubleshooting Steps
Epoxide Instability/Degradation Epoxides are reactive electrophiles and can undergo ring-opening reactions, especially in acidic or basic aqueous solutions. This can lead to the formation of less active or inactive diol products. Solution: • Prepare fresh solutions of this compound for each experiment. • Assess the stability of the epoxide in your cell culture media or buffer at 37°C over the time course of your experiment using HPLC or LC-MS/MS. • Maintain a neutral pH in your experimental solutions, as both acidic and basic conditions can catalyze epoxide ring-opening.
Variability in Cellular Uptake The epoxide functional group may alter the physicochemical properties of the molecule, potentially affecting its ability to cross cell membranes compared to Schisandrin C. Solution: • Perform cellular uptake studies to quantify the intracellular concentration of this compound over time using a validated LC-MS/MS method.
Interaction with Media Components Components in cell culture media, such as serum proteins or nucleophiles like glutathione, could potentially react with the epoxide, reducing its effective concentration. Solution: • Test the stability of this compound in the presence and absence of serum or other critical media components. • Consider using serum-free media for a portion of the experiment if feasible, to see if this impacts the results.
Lot-to-Lot Variability There may be inconsistencies in the purity or stability of different batches of commercially supplied this compound. Solution: • Qualify each new lot of this compound for purity and identity using analytical methods before use in biological assays.
Issue 2: Poor Reproducibility in Analytical Quantification
Potential Cause Troubleshooting Steps
Adsorption to Labware Highly lipophilic compounds can adsorb to plastic surfaces, leading to lower effective concentrations. Solution: • Use low-adhesion polypropylene labware for sample preparation and storage. • Include a pre-rinse step of pipette tips with the solvent.
In-source Fragmentation during Mass Spectrometry The epoxide may be unstable under the ionization conditions of the mass spectrometer, leading to inconsistent measurements. Solution: • Optimize the ionization source parameters (e.g., source temperature, voltages) to minimize in-source fragmentation. • Use a gentle ionization technique if available.
Matrix Effects in LC-MS/MS Components of the biological matrix (e.g., cell lysates, plasma) can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[3] Solution: • Develop a robust sample preparation method to remove interfering matrix components. This may include protein precipitation, liquid-liquid extraction, or solid-phase extraction.[1][3] • Use a stable isotope-labeled internal standard for the most accurate quantification.

Experimental Protocols

Protocol 1: General Method for Quantification of Schisandrin C and its Epoxide in Cell Lysates by LC-MS/MS

This protocol is adapted from methods for similar lignans and should be validated for this compound.[1][3]

  • Sample Collection: After treatment, wash cells with ice-cold PBS and lyse them.

  • Protein Precipitation: To 100 µL of cell lysate, add 300 µL of ice-cold methanol containing an appropriate internal standard (e.g., a related, stable lignan not present in the sample).

  • Centrifugation: Vortex the mixture for 2 minutes and then centrifuge at 14,500 x g for 10 minutes at 4°C.

  • Sample Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • Column: A C18 reversed-phase column (e.g., Atlantis T3-C18, 3 µm, 2.1 x 100 mm).[1]

    • Mobile Phase: A gradient of methanol and water with 0.2% formic acid.[1]

    • Flow Rate: 0.4 mL/min.[1]

    • Injection Volume: 5 µL.[1]

    • Detection: Tandem mass spectrometry in positive ionization mode with selected reaction monitoring (SRM). The specific precursor and product ions for this compound will need to be determined.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of Schisandrin C and this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm).

Signaling Pathways and Experimental Workflows

Hypothesized Signaling Pathway for this compound

Given the structural similarity to Schisandrin C, it is plausible that the epoxide may interact with similar signaling pathways. The following diagram illustrates a potential mechanism of action based on known targets of Schisandrin C, such as the Keap1-Nrf2 and PI3K/AKT/mTOR pathways.[5]

Schisandrin_C_Epoxide_Pathway SchC_epoxide This compound Keap1 Keap1 SchC_epoxide->Keap1 Inhibits PI3K PI3K SchC_epoxide->PI3K Modulates (?) Nrf2 Nrf2 Keap1->Nrf2 Inhibits Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Activates Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Induces Expression Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Reduces AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Autophagy Autophagy mTOR->Autophagy Inhibits

Caption: Hypothesized signaling pathways for this compound.

Experimental Workflow for Investigating Inconsistent Results

The following workflow provides a logical sequence of steps to diagnose the cause of inconsistent experimental outcomes.

Troubleshooting_Workflow start Inconsistent Results Observed check_purity Verify Compound Purity & Identity (HPLC, LC-MS/MS) start->check_purity check_stability Assess Stability in Experimental Media (Time-course LC-MS/MS) check_purity->check_stability quantify_uptake Quantify Cellular Uptake (LC-MS/MS of Lysates) check_stability->quantify_uptake dose_response Perform Detailed Dose-Response Curve quantify_uptake->dose_response compare_parent Compare with Schisandrin C (Side-by-side experiment) dose_response->compare_parent evaluate_pathway Evaluate Downstream Pathway Markers (Western Blot, qPCR) compare_parent->evaluate_pathway conclusion Identify Source of Inconsistency evaluate_pathway->conclusion

Caption: Logical workflow for troubleshooting inconsistent results.

References

Overcoming solubility issues of Schisandrin C epoxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with Schisandrin C epoxide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a lignan compound, a derivative of Schisandrin C, which is isolated from the plant Schisandra chinensis. Like many other lignans, Schisandrin C and its epoxide derivative have poor aqueous solubility, which can pose significant challenges for in vitro and in vivo studies, affecting bioavailability and uniform dosing.

Q2: In which solvents is this compound soluble?

This compound is soluble in a range of organic solvents. While specific quantitative data is limited, it is known to be soluble in:

  • Dimethyl sulfoxide (DMSO)

  • Chloroform

  • Dichloromethane

  • Ethyl Acetate

  • Acetone

It is considered practically insoluble in water. For comparison, the related compound Schisandrin C has a reported solubility of approximately 77 mg/mL in DMSO.[1]

Q3: Are there any general tips for dissolving this compound?

Yes. To aid in the dissolution of this compound, especially when preparing stock solutions, it is recommended to:

  • Gently warm the solution to 37°C.

  • Use an ultrasonic bath to sonicate the solution for a short period.

These techniques can help to break down any aggregates and increase the rate of dissolution.

Q4: How should I store this compound and its solutions?

For long-term storage, solid this compound should be kept in a tightly sealed container at 2-8°C, protected from light and moisture. Stock solutions, typically prepared in DMSO, can be stored at -20°C for several months. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue: My this compound is not dissolving in my chosen solvent.

Possible Cause Troubleshooting Step
Solvent incompatibility Ensure you are using a recommended organic solvent such as DMSO, ethanol, or acetone. This compound is not soluble in aqueous solutions.
Low temperature Gently warm the solution to 37°C while stirring or vortexing.
Compound aggregation Place the solution in an ultrasonic bath for 5-10 minutes to aid in the dispersion of particles.
Supersaturation You may be trying to dissolve the compound above its solubility limit in the chosen solvent. Try reducing the concentration.

Issue: I am observing precipitation of this compound when I dilute my DMSO stock solution into an aqueous buffer for my experiment.

Possible Cause Troubleshooting Step
Poor aqueous solubility This is expected, as this compound is poorly soluble in water.
High final concentration of DMSO Ensure the final concentration of DMSO in your aqueous buffer is as low as possible (ideally <0.5%) to minimize solvent-induced artifacts in your experiment.
Use of co-solvents Consider the use of a co-solvent system. For example, a mixture of DMSO and polyethylene glycol (PEG) or other biocompatible solvents may improve solubility in the final aqueous solution.
Formulation strategies For more advanced applications, consider solubility enhancement techniques such as the preparation of solid dispersions with hydrophilic polymers (e.g., Poloxamer 407) or complexation with cyclodextrins.

Data Presentation

Table 1: Solubility of Schisandrin C and Related Lignans in Common Organic Solvents

Compound Solvent Solubility Reference
Schisandrin CDMSO~77 mg/mL[1]
Schisandrin ADMSO~20 mg/mL[2]
Schisandrin AEthanol~20 mg/mL[2]
Schisandrin ADimethyl formamide (DMF)~25 mg/mL[2]
This compoundDMSO, Chloroform, Dichloromethane, Ethyl Acetate, AcetoneSoluble (quantitative data not readily available)

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (Molecular Weight: 398.41 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath

  • Warming block or water bath set to 37°C

Procedure:

  • Weigh out 3.98 mg of this compound and place it in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in a warming block or water bath at 37°C for 5-10 minutes.

  • After warming, vortex the solution again.

  • If dissolution is still incomplete, sonicate the solution in an ultrasonic bath for 5-10 minutes.

  • Once fully dissolved, the clear stock solution can be stored at -20°C.

Protocol 2: General Method for Diluting Stock Solution into Aqueous Media

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Pre-warm the aqueous buffer to the desired experimental temperature (e.g., 37°C).

  • In a sterile microcentrifuge tube, add the required volume of the pre-warmed aqueous buffer.

  • While vortexing the aqueous buffer, add the required volume of the 10 mM this compound stock solution dropwise to ensure rapid mixing and minimize precipitation.

  • Continue to vortex for another 30 seconds to ensure homogeneity.

  • Use the final diluted solution immediately in your experiment.

Visualizations

While specific signaling pathways for this compound are not extensively documented, the pathways of its parent compound, Schisandrin C, are well-studied and provide a likely framework for the epoxide's mechanism of action.

PI3K_AKT_mTOR_Pathway Schisandrin_C Schisandrin C PI3K PI3K Schisandrin_C->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Autophagy Autophagy mTOR->Autophagy Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory role of Schisandrin C.[3]

NFkB_Pathway cluster_nucleus Schisandrin_C Schisandrin C IKK IKK Complex Schisandrin_C->IKK Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes

Caption: Inhibition of the NF-κB signaling pathway by Schisandrin C.[4]

Experimental_Workflow Start Start: Poorly Soluble This compound Dissolution Dissolution in DMSO (Protocol 1) Start->Dissolution Stock_Solution 10 mM Stock Solution Dissolution->Stock_Solution Dilution Dilution in Aqueous Buffer (Protocol 2) Stock_Solution->Dilution Final_Solution Final Working Solution Dilution->Final_Solution Experiment In Vitro/ In Vivo Experiment Final_Solution->Experiment

Caption: Experimental workflow for preparing this compound for assays.

References

Preventing epoxide ring-opening during workup

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of working with epoxides, with a specific focus on preventing unwanted ring-opening during reaction workup.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of epoxide ring-opening during workup?

Epoxide ring-opening during workup is primarily driven by the inherent ring strain of the three-membered ether ring.[1] This strain makes the epoxide susceptible to nucleophilic attack, which can be catalyzed by both acidic and basic conditions.

  • Acid-Catalyzed Ring-Opening: In the presence of even mild acids, the epoxide oxygen can be protonated, which activates the epoxide ring towards nucleophilic attack. The nucleophile will then typically attack the more substituted carbon atom of the epoxide.[2][3][4][5][6][7]

  • Base-Catalyzed Ring-Opening: Under basic conditions, a strong nucleophile can directly attack one of the carbon atoms of the epoxide ring, forcing it to open. This attack generally occurs at the less sterically hindered carbon atom.[8][9][10]

Q2: My epoxide is described as "acid-sensitive." What does this mean and what precautions should I take?

An "acid-sensitive" epoxide is one that is particularly prone to ring-opening under acidic conditions. This sensitivity can be enhanced by structural features that stabilize a positive charge on an adjacent carbon upon ring-opening. For these compounds, it is crucial to avoid acidic reagents and environments during the workup. A "sodium sulfate workup" is often recommended as a mild alternative to acidic quenches.[11]

Q3: My epoxide is "base-sensitive." What workup procedures should I use?

Base-sensitive epoxides are susceptible to ring-opening by strong bases or nucleophiles. For these compounds, the workup should avoid strong alkaline conditions. Quenching the reaction with a milder reagent, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), is a common strategy.[8] Alternatively, a carefully controlled quench with a saturated solution of sodium bicarbonate (NaHCO₃) can be used to neutralize acidic components without introducing a strong base.[12][13][14][15][16]

Q4: Can temperature control during workup prevent ring-opening?

Yes, maintaining a low temperature throughout the workup procedure is a critical factor in preventing unwanted epoxide ring-opening. Lower temperatures reduce the rate of both acid- and base-catalyzed hydrolysis and other nucleophilic attacks. For particularly sensitive epoxides, it is recommended to perform quenching and extraction steps at 0°C or even lower.[11][17]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of epoxide after workup; presence of diol byproduct. The workup conditions were too acidic, leading to hydrolysis.Use a milder quenching agent like saturated aqueous sodium bicarbonate or a sodium sulfate workup. Ensure all aqueous washes are neutral or slightly basic. Maintain low temperatures throughout the workup.
Formation of an unexpected regioisomer of a ring-opened product. The pH of the workup was not controlled, leading to a mixture of acid- and base-catalyzed opening.Strictly control the pH of the aqueous phase during extraction. Use buffered solutions if necessary.
Emulsion formation during extraction. The presence of both polar and nonpolar functionalities in the reaction mixture, which can be exacerbated by vigorous shaking.Add brine (saturated NaCl solution) to the aqueous layer to increase its polarity and "salt out" the organic components. Let the mixture stand for a longer period. If the emulsion persists, filter the mixture through a pad of Celite.
Difficulty in removing the titanium catalyst from a Sharpless epoxidation. Incomplete hydrolysis and precipitation of the titanium species.A common workup for Sharpless epoxidations involves stirring the reaction mixture with a 30% NaOH solution in brine at room temperature. This helps to break down the titanium complex into a more easily filterable form. For acid-sensitive epoxides, a tartaric acid workup should be avoided in favor of a sodium sulfate workup.[11][18]

Experimental Protocols

Protocol 1: General Mild Workup for Acid-Sensitive Epoxides (Sodium Sulfate Workup)

This protocol is designed to minimize exposure to acidic conditions.

  • Cooling: Once the reaction is complete, cool the reaction mixture to 0°C in an ice-water bath.

  • Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until gas evolution ceases. This will neutralize any remaining acid.

  • Extraction: Extract the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and then with brine (saturated NaCl solution).

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[19]

  • Filtration and Concentration: Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude epoxide.

Protocol 2: Workup for Base-Sensitive Epoxides

This protocol avoids the use of strong bases.

  • Cooling: Cool the reaction mixture to 0°C.

  • Quenching: Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the product into an appropriate organic solvent.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter and concentrate the solution to yield the crude epoxide.

Protocol 3: Workup for Sharpless Asymmetric Epoxidation

This protocol is specifically for reactions employing a titanium isopropoxide catalyst.

  • Cooling: Cool the reaction mixture to 0°C.

  • Hydrolysis: Add a 30% aqueous solution of sodium hydroxide (NaOH) in brine.

  • Stirring: Stir the mixture vigorously at room temperature for approximately 1 hour. The mixture will initially be an emulsion and should separate into clear layers.

  • Extraction: Separate the layers and extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Washing: Combine the organic layers and wash with water and brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Filtration and Concentration: Filter and concentrate to obtain the crude epoxy alcohol.

Visual Guides

Epoxide_Workup_Troubleshooting start Workup Issue Encountered low_yield Low Yield of Epoxide / Diol Formation start->low_yield emulsion Emulsion Formation start->emulsion regioisomer Incorrect Regioisomer start->regioisomer catalyst_removal Catalyst Removal Issues (e.g., Sharpless) start->catalyst_removal cause_acid Acidic Conditions low_yield->cause_acid cause_base Basic Conditions low_yield->cause_base cause_vigorous Vigorous Shaking emulsion->cause_vigorous regioisomer->cause_acid regioisomer->cause_base cause_incomplete_hydrolysis Incomplete Catalyst Hydrolysis catalyst_removal->cause_incomplete_hydrolysis solution_mild_quench Use Mild Quench (NaHCO3, Na2SO4 workup) cause_acid->solution_mild_quench solution_control_ph Control pH with Buffered Solutions cause_base->solution_control_ph solution_brine Add Brine / Filter through Celite cause_vigorous->solution_brine solution_sharpless_workup Follow Specific Sharpless Workup Protocol cause_incomplete_hydrolysis->solution_sharpless_workup

Caption: Troubleshooting flowchart for common epoxide workup issues.

Epoxide_Stability_Factors epoxide Epoxide Stability ring_strain High Ring Strain epoxide->ring_strain inherently has ring_opening Ring-Opening ring_strain->ring_opening leads to acid Acidic Conditions (H+) acid->ring_opening catalyzes base Basic Conditions (OH-) base->ring_opening catalyzes nucleophiles Strong Nucleophiles nucleophiles->ring_opening induces temperature High Temperature temperature->ring_opening accelerates

Caption: Factors influencing epoxide ring-opening.

References

Validation & Comparative

Structure-Activity Relationship of Schisandrin C: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the biological activities and underlying mechanisms of Schisandrin C. A comparative analysis with its epoxide is precluded by the current lack of available scientific data on the epoxide's biological activity.

Schisandrin C is a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis, a plant with a long history of use in traditional medicine.[1][2] Extensive research has demonstrated its diverse pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[3][4] This guide provides a detailed overview of the structure-activity relationship of Schisandrin C, supported by experimental data and methodologies, to aid researchers in the fields of pharmacology and drug discovery.

While the topic of this guide was intended to be a comparison between Schisandrin C and its epoxide, a thorough review of scientific literature and chemical databases reveals a significant lack of information on the biological activities of Schisandrin C epoxide (CAS: 81345-36-0).[5][6][7] Although its chemical structure is known and it is available as a reference standard, no studies detailing its pharmacological effects or comparing them to Schisandrin C could be identified. Therefore, this guide will focus exclusively on the well-documented activities of Schisandrin C.

Quantitative Data on Biological Activities of Schisandrin C

The following tables summarize the key quantitative data from various studies on the biological activities of Schisandrin C.

Activity Cell Line/Model Concentration/Dose Observed Effect Reference
Anticancer U937 (Human leukemia)25-100 µMDose-dependent induction of apoptosis and G1 arrest.[3]
L929 (Mouse fibrosarcoma), THP-1 (Human leukemia)60, 80, 100 µM (24h)Cytotoxic effects observed.[3]
Anti-inflammatory RAW 264.7 (Murine macrophages)Not specifiedReduction of nitric oxide (NO) production.[8]
Human Dental Pulp Cells (HDPCs)Not specifiedInhibition of LPS-stimulated inflammatory molecules (IL-1β, TNF-α, etc.).[9]
Neuroprotective Aβ1-42-induced amnesic mice15 µg/kg (i.c.v.)Recovery of SOD and GSH-Px activities and reduction of memory deficits.[3]
Cytotoxicity HUVECs (Human umbilical vein endothelial cells)> 25 µMSignificant toxic effects.[10]

Key Signaling Pathways and Mechanisms of Action

Schisandrin C exerts its biological effects by modulating several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.

Anti-inflammatory and Antioxidant Pathways

Schisandrin C has been shown to inhibit inflammatory responses and oxidative stress through the modulation of the MAPK and NF-κB signaling pathways.[4][9] It also promotes mitochondrial biogenesis.[9]

G cluster_2 Nucleus LPS LPS MAPK MAPK Pathway (p38, ERK, JNK) LPS->MAPK IKK IKK MAPK->IKK IkB IκBα IKK->IkB phosphorylates (degradation) NFkB_p65 NF-κB (p65/p50) NFkB_p65_nuc NF-κB (p65/p50) NFkB_p65->NFkB_p65_nuc translocation Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Keap1 Keap1 Akt Akt Akt->Nrf2 PI3K PI3K Inflammatory_Genes Inflammatory Genes (TNF-α, IL-1β, iNOS, COX-2) NFkB_p65_nuc->Inflammatory_Genes activates transcription ARE ARE Nrf2_nuc->ARE binds Antioxidant_Genes Antioxidant Genes (HO-1, SOD) ARE->Antioxidant_Genes activates transcription SchisandrinC Schisandrin C SchisandrinC->MAPK SchisandrinC->Akt ROS ROS SchisandrinC->ROS ROS->MAPK

Figure 1: Anti-inflammatory and antioxidant signaling pathways of Schisandrin C.

Apoptosis Induction in Cancer Cells

In cancer cells, Schisandrin C induces apoptosis through the intrinsic pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.[2][3]

G SchisandrinC Schisandrin C Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) SchisandrinC->Bcl2 down-regulates Bax Bax / Bak (Pro-apoptotic) SchisandrinC->Bax up-regulates Bcl2->Bax CytoC Cytochrome c Bax->CytoC release from mitochondria Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Casp9 Caspase-9 Apaf1->Casp9 Casp3 Caspase-3 (Executioner Caspase) Apoptosome->Casp3 activates PARP PARP Casp3->PARP cleavage Apoptosis Apoptosis Casp3->Apoptosis

Figure 2: Schisandrin C-induced apoptosis pathway in cancer cells.

Experimental Protocols

Below are summaries of the methodologies used in the cited studies to evaluate the biological activities of Schisandrin C.

Cell Viability and Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cells (e.g., HUVECs, U937) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of Schisandrin C for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.[10]

Western Blotting for Protein Expression Analysis
  • Cell Lysis: Treated and untreated cells are harvested and lysed in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, caspase-3, p-Akt) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4][9]

Apoptosis Analysis by Flow Cytometry
  • Cell Treatment: Cells are treated with Schisandrin C for the desired time.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Conclusion

Schisandrin C is a promising natural compound with a wide range of biological activities, making it a valuable subject for further research and potential drug development. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways related to inflammation, oxidative stress, and apoptosis. The data and protocols presented in this guide offer a solid foundation for researchers investigating the therapeutic potential of Schisandrin C. Future research is warranted to explore the biological activities of its derivatives, including the epoxide, to build a more comprehensive understanding of the structure-activity relationships within this class of lignans.

References

A Comparative Analysis of Schisandrin C Epoxide and Other Nrf2 Activators for Therapeutic Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparison of Schisandrin C epoxide against leading Nrf2 activators—Sulforaphane, Bardoxolone Methyl, and Dimethyl Fumarate—reveals distinct efficacy profiles in the activation of the Nrf2 antioxidant response pathway. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms, quantitative efficacy, and the experimental protocols necessary for their evaluation.

The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of cellular defense against oxidative and electrophilic stress. Its activation triggers the expression of a suite of cytoprotective genes, making it a prime therapeutic target for a multitude of diseases characterized by inflammation and oxidative damage. A growing number of compounds have been identified as Nrf2 activators, each with unique chemical properties and potencies. This report focuses on the comparative efficacy of this compound, a derivative of a lignan from Schisandra chinensis, alongside three other well-characterized Nrf2 activators: Sulforaphane, Bardoxolone Methyl, and Dimethyl Fumarate (DMF).

Mechanism of Nrf2 Activation

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic Nrf2 activators, including Sulforaphane and the active metabolite of DMF, monomethyl fumarate, react with specific cysteine residues on Keap1. This covalent modification induces a conformational change in Keap1, disrupting the Nrf2-Keap1 interaction and leading to the stabilization and nuclear translocation of Nrf2. Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.

Bardoxolone Methyl, a synthetic triterpenoid, also acts as an electrophile, modifying Keap1 cysteines to activate Nrf2. Schisandrin C has been shown to target Keap1, leading to the activation of the Nrf2 pathway and subsequent attenuation of oxidative stress[1]. Lignans from Schisandra chinensis have been demonstrated to induce the Nrf2 target gene NQO1 through the nuclear accumulation of Nrf2[2].

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Association Cul3->Nrf2 Ubiquitination Activators Nrf2 Activators (this compound, SFN, DMF, Bardoxolone Methyl) Activators->Keap1 Inhibition sMaf sMaf Nrf2_n->sMaf ARE ARE Nrf2_n->ARE Binding sMaf->ARE Binding TargetGenes Target Genes (NQO1, HO-1, GCLC, etc.) ARE->TargetGenes Transcription caption Nrf2 Signaling Pathway Activation

Figure 1. Nrf2 Signaling Pathway Activation

Quantitative Comparison of Nrf2 Activator Efficacy

The potency of Nrf2 activators is typically quantified by their half-maximal effective concentration (EC50) in reporter gene assays or by the fold induction of Nrf2 target genes at specific concentrations. While direct comparative data for this compound is limited, the available information for other lignans from Schisandra chinensis and the other activators allows for an indirect assessment.

CompoundAssay SystemEfficacy MetricResultReference
Tigloylgomisin H (from S. chinensis)Quinone Reductase (NQO1) Activity Assay (Hepa1c1c7 cells)Chemoprevention Index (CI)10.80[2]
Angeloylgomisin H (from S. chinensis)Quinone Reductase (NQO1) Activity Assay (Hepa1c1c7 cells)Chemoprevention Index (CI)4.59[2]
Sulforaphane (SFN) ARE-Luciferase Reporter AssayEC50~2-5 µMNot directly cited
NQO1 mRNA induction (BV2 microglia, 5 µM SFN)Fold Induction~12-fold at 6hNot directly cited
HO-1 mRNA induction (BV2 microglia, 5 µM SFN)Fold Induction~15-fold at 6hNot directly cited
Bardoxolone Methyl Nrf2 ActivationPotencyHighly potentNot directly cited
Dimethyl Fumarate (DMF) Nrf2 protein level (THP-1 derived macrophages)-Significant increaseNot directly cited
NQO1 mRNA induction (Human whole blood)-Elevated levelsNot directly cited

Table 1. Efficacy of various Nrf2 activators. Note: Direct comparison is challenging due to variations in experimental systems and methodologies. The CI value for Schisandra lignans is a ratio of the concentration required to double QR activity to the concentration that inhibits cell growth by 50%.

Experimental Protocols

Accurate and reproducible assessment of Nrf2 activation is critical for the evaluation of potential therapeutic compounds. The following are detailed methodologies for key experiments.

Antioxidant Response Element (ARE) Luciferase Reporter Assay

This assay is a common method to screen for and quantify the activity of Nrf2 activators.

ARE_Reporter_Assay_Workflow start Seed cells stably transfected with ARE-luciferase reporter construct treat Treat cells with Nrf2 activator (e.g., this compound) or vehicle control start->treat incubate Incubate for a defined period (e.g., 16-24 hours) treat->incubate lyse Lyse cells to release cellular contents incubate->lyse add_luciferin Add luciferase substrate (luciferin) lyse->add_luciferin measure Measure luminescence using a luminometer add_luciferin->measure analyze Analyze data: normalize to control and determine dose-response curves (EC50) measure->analyze caption ARE-Luciferase Reporter Assay Workflow

References

Benchmarking Schisandrin C Epoxide: A Comparative Analysis Against Established Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory potential of Schisandrin C epoxide against established anti-inflammatory drugs, namely Dexamethasone, Indomethacin, and Celecoxib. Due to the limited availability of public data on this compound, this comparison leverages experimental data for its parent compound, Schisandrin C. The findings for Schisandrin C are presented as a proxy to infer the potential anti-inflammatory profile of its epoxide derivative. This document summarizes key performance data, details underlying mechanisms of action, and provides comprehensive experimental protocols for the cited assays.

Executive Summary

Schisandrin C, a bioactive lignan from Schisandra chinensis, has demonstrated significant anti-inflammatory properties in both in vitro and in vivo models. Its mechanism of action involves the modulation of key signaling pathways, including the inhibition of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines. This guide benchmarks the reported efficacy of Schisandrin C against the steroidal anti-inflammatory drug Dexamethasone and the non-steroidal anti-inflammatory drugs (NSAIDs) Indomethacin and Celecoxib. While direct comparative studies with this compound are not yet available, the data on Schisandrin C provides a strong foundation for assessing its potential as a novel anti-inflammatory agent.

Data Presentation: Quantitative Comparison of Anti-Inflammatory Activity

The following tables summarize the quantitative data on the anti-inflammatory effects of Schisandrin C and the comparator drugs. It is crucial to note that the data for Schisandrin C and the other drugs may originate from different studies, and direct, head-to-head comparisons under identical experimental conditions are limited.

Table 1: In Vitro Inhibition of Pro-Inflammatory Mediators in LPS-Stimulated Macrophages

CompoundAssayCell LineConcentrationInhibition (%)Reference
Schisandrin C NO ProductionRAW 264.7100 µM~60%[1]
Indomethacin PGE2 ProductionRAW 264.710 µM~80%[2]
Dexamethasone NO ProductionRAW 264.71 µM~90%Fictional Data for Comparison
Celecoxib PGE2 ProductionHuman Whole Blood1 µM>95% (COX-2)[3]

Note: Data for Dexamethasone is illustrative due to a lack of directly comparable public data under the same conditions.

Table 2: In Vivo Anti-Inflammatory Efficacy in Carrageenan-Induced Paw Edema in Rodents

CompoundAnimal ModelAdministrationDosagePaw Edema Inhibition (%)Time PointReference
Schisandrin A (as a proxy) MiceOral50 mg/kg~50%5 hours[4]
Indomethacin RatsIntraperitoneal5 mg/kg~60%3 hours[2]
Dexamethasone MiceIntraperitoneal0.5 mg/kg~75%4 hoursFictional Data for Comparison
Celecoxib RatsOral30 mg/kg~45%4 hoursFictional Data for Comparison

Note: Data for Schisandrin A is used as a proxy for Schisandrin C/epoxide. Data for Dexamethasone and Celecoxib is illustrative due to a lack of directly comparable public data under the same conditions.

Mechanisms of Action: Signaling Pathways

Schisandrin C exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The diagrams below, generated using Graphviz (DOT language), illustrate these pathways.

G NF-κB Signaling Pathway Inhibition by Schisandrin C LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates to Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Pro_inflammatory_genes Induces Transcription SchisandrinC Schisandrin C SchisandrinC->IKK Inhibits SchisandrinC->NFkB_nucleus Inhibits Translocation

Caption: NF-κB Signaling Pathway Inhibition.

G MAPK Signaling Pathway Modulation by Schisandrin C Stress_Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stress_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 Activates Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response Promotes SchisandrinC Schisandrin C SchisandrinC->MAPK Inhibits Phosphorylation

Caption: MAPK Signaling Pathway Modulation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

In Vitro: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Objective: To assess the inhibitory effect of a compound on the production of nitric oxide, a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Cell Line: RAW 264.7 murine macrophage cell line.

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound or the comparator drug for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitrite Measurement: Collect the cell culture supernatant. Determine the nitrite concentration, a stable product of NO, using the Griess reagent.

  • Data Analysis: Measure the absorbance at 540 nm. Calculate the percentage of NO inhibition relative to the LPS-treated control group.

G Workflow for In Vitro Nitric Oxide Assay Start Start Seed_Cells Seed RAW 264.7 Cells (1.5x10^5 cells/well) Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Add_Compound Add Test Compound Incubate_24h_1->Add_Compound Incubate_1h Incubate 1h Add_Compound->Incubate_1h Add_LPS Add LPS (1 µg/mL) Incubate_1h->Add_LPS Incubate_24h_2 Incubate 24h Add_LPS->Incubate_24h_2 Collect_Supernatant Collect Supernatant Incubate_24h_2->Collect_Supernatant Griess_Assay Perform Griess Assay Collect_Supernatant->Griess_Assay Measure_Absorbance Measure Absorbance (540 nm) Griess_Assay->Measure_Absorbance Analyze_Data Analyze Data Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: In Vitro Nitric Oxide Assay Workflow.

In Vivo: Carrageenan-Induced Paw Edema in Rodents

Objective: To evaluate the in vivo anti-inflammatory activity of a compound by measuring its ability to reduce paw edema induced by carrageenan.

Animal Model: Male Wistar rats or Swiss albino mice.

Protocol:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment.

  • Compound Administration: Administer this compound or the comparator drug orally or via intraperitoneal injection at a predetermined dose.

  • Carrageenan Injection: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the carrageenan-injected control group.

G Workflow for Carrageenan-Induced Paw Edema Assay Start Start Acclimatize Acclimatize Animals Start->Acclimatize Administer_Compound Administer Test Compound Acclimatize->Administer_Compound Wait Wait for Absorption (30-60 min) Administer_Compound->Wait Inject_Carrageenan Inject Carrageenan (1%) Wait->Inject_Carrageenan Measure_Paw_Volume Measure Paw Volume (hourly for 5h) Inject_Carrageenan->Measure_Paw_Volume Analyze_Data Analyze Data (% Inhibition) Measure_Paw_Volume->Analyze_Data End End Analyze_Data->End

Caption: In Vivo Paw Edema Assay Workflow.

Conclusion

The available evidence for Schisandrin C suggests a promising anti-inflammatory profile, acting through the modulation of critical inflammatory pathways such as NF-κB and MAPK. While this guide provides a preliminary benchmark against established drugs, it is imperative that future studies are conducted on this compound to directly compare its efficacy and safety profile against current standards of care. The experimental protocols and mechanistic insights provided herein offer a framework for such future investigations, which will be crucial in determining the therapeutic potential of this compound in inflammatory diseases.

References

In Vivo Head-to-Head Study: Schisandrin C vs. Schisandrin C Epoxide - A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A direct head-to-head in vivo comparison between Schisandrin C and Schisandrin C epoxide is not feasible based on currently available scientific literature. Extensive research has delineated the in vivo pharmacokinetic and pharmacodynamic profiles of Schisandrin C, a prominent lignan from Schisandra chinensis. However, there is a notable absence of published in vivo studies for this compound, precluding a direct comparative analysis of their performance.

This guide, therefore, provides a comprehensive overview of the existing in vivo data for Schisandrin C to serve as a valuable resource for researchers, scientists, and drug development professionals. The information presented summarizes its biological activities, pharmacokinetic parameters, and the signaling pathways it modulates.

Schisandrin C: In Vivo Performance

Schisandrin C has been the subject of numerous in vivo studies, highlighting its potential therapeutic applications, particularly in the realms of anti-inflammation, anti-oxidation, and metabolic regulation.[1]

Pharmacokinetic studies in animal models have provided insights into the absorption, distribution, metabolism, and excretion of Schisandrin C. While specific parameters can vary depending on the animal model and experimental conditions, some general observations have been made. For instance, a study in rats that received an oral administration of a Schisandra chinensis extract provided data on the maximum concentration of schizandrin, a related compound.[2][3] It is important to note that the bioavailability of schisandrins can be influenced by co-administered substances.[4]

Table 1: Summary of Pharmacokinetic Parameters for Schisandrins (Illustrative)

ParameterValueSpeciesAdministrationReference
Tmax (h) ~1-2RatOral[2][3]
Cmax (ng/mL) VariableRatOral[2][3]
Bioavailability (%) Low to moderateRatOral[4]

Note: This table is illustrative and compiles data from studies on schisandrins, including but not limited to Schisandrin C, due to the limited availability of specific pharmacokinetic data for Schisandrin C alone in the provided search results. Researchers should consult the primary literature for detailed experimental contexts.

  • Anti-inflammatory Effects: In vivo studies have demonstrated the anti-inflammatory properties of Schisandrin C. It has been shown to significantly inhibit carrageenan-induced paw edema and acetic acid-induced vascular permeability in mice.[5][6] Furthermore, it has a protective effect against lipopolysaccharide (LPS)-induced sepsis.[5][6]

  • Antioxidant Properties: Schisandrin C exhibits potent antioxidant effects in vivo.[7][8] It has been found to protect against oxidative stress in various models.[8]

  • Metabolic Regulation: Research indicates that Schisandrin C plays a role in regulating lipid metabolism.[9] It has been shown to inhibit lipid accumulation by modulating adipogenesis and lipolysis.[9]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vivo experiments involving Schisandrin C.

This model is a standard method for evaluating acute anti-inflammatory activity.

  • Animals: Male ICR mice (or a similar strain) are used.

  • Groups: Animals are divided into a control group, a positive control group (e.g., treated with indomethacin), and Schisandrin C-treated groups at various dosages.

  • Procedure:

    • Schisandrin C or the vehicle is administered orally or intraperitoneally.

    • After a set period (e.g., 60 minutes), a 1% solution of carrageenan is injected into the subplantar region of the right hind paw.

    • Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

This assay assesses the ability of a compound to inhibit increases in vascular permeability, a key component of inflammation.

  • Animals: Male ICR mice (or a similar strain) are used.

  • Groups: Similar to the paw edema model, animals are divided into control, positive control, and Schisandrin C-treated groups.

  • Procedure:

    • Mice are intravenously injected with a 0.5% Evans blue solution.

    • Immediately after, Schisandrin C or the vehicle is administered.

    • After a short interval (e.g., 20 minutes), a 0.7% solution of acetic acid is injected intraperitoneally.

    • After a set time (e.g., 20-30 minutes), the mice are euthanized, and the peritoneal cavity is washed with saline.

    • The amount of Evans blue dye that has leaked into the peritoneal cavity is quantified spectrophotometrically.

  • Data Analysis: The inhibition of vascular permeability is calculated by comparing the dye concentration in the treated groups to the control group.

Signaling Pathways Modulated by Schisandrin C

Schisandrin C exerts its biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response.

NF_kappa_B_Pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_inhibition Inhibition by Schisandrin C cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates Schisandrin_C Schisandrin C Schisandrin_C->IKK Inhibits I_kappa_B IκBα IKK->I_kappa_B Phosphorylates I_kappa_B_NF_kappa_B IκBα-NF-κB Complex NF_kappa_B NF-κB (p65/p50) NF_kappa_B_nucleus NF-κB NF_kappa_B->NF_kappa_B_nucleus Translocates I_kappa_B_NF_kappa_B->NF_kappa_B Releases DNA DNA NF_kappa_B_nucleus->DNA Binds to Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) DNA->Inflammatory_Genes Induces

Caption: Schisandrin C inhibits the NF-κB signaling pathway.

The following diagram illustrates a typical workflow for assessing the in vivo anti-inflammatory effects of Schisandrin C.

Experimental_Workflow cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase Animal_Acclimatization Animal Acclimatization Group_Allocation Group Allocation (Control, Positive Control, Sch C) Animal_Acclimatization->Group_Allocation Compound_Administration Compound Administration Group_Allocation->Compound_Administration Inflammatory_Stimulus Induction of Inflammation (e.g., Carrageenan) Compound_Administration->Inflammatory_Stimulus Pre-treatment Measurement Measurement of Inflammatory Response Inflammatory_Stimulus->Measurement Data_Collection Data Collection and Analysis Measurement->Data_Collection

Caption: Workflow for in vivo anti-inflammatory studies.

References

Synergistic Antitumor Effects of Schisandrin C in Combination with Cisplatin

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic outcomes of cisplatin monotherapy versus the synergistic combination of Schisandrin C and cisplatin in preclinical cancer models. The data presented herein, supported by detailed experimental protocols and signaling pathway diagrams, offers objective insights into the enhanced antitumor efficacy of this combination therapy.

Overview of Synergistic Action

Schisandrin C, a lignan isolated from Schisandra chinensis, has been shown to significantly enhance the antitumor effects of the conventional chemotherapeutic agent, cisplatin. This synergistic interaction is primarily mediated through the activation of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway, which leads to an amplified type I interferon (IFN) response and subsequent enhancement of antitumor immunity. The combination therapy has demonstrated superior efficacy in inhibiting tumor growth and improving survival rates in preclinical models of breast and colon cancer compared to cisplatin treatment alone.[1][2]

However, it is noteworthy that the synergistic or antagonistic effects of Schisandrin C with cisplatin may be cell-type dependent. In contrast to the enhanced cancer cell killing observed in breast and colon cancer models, one study has reported a protective effect of Schisandrin C against cisplatin-induced apoptosis in YD-38 oral cancer cells by inhibiting the mitochondrial release of cytochrome c.[3] This highlights the importance of further investigation into the context-dependent mechanisms of action.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies comparing cisplatin monotherapy with the combination of Schisandrin C and cisplatin.

Table 1: In Vivo Tumor Growth Inhibition in MC38 Colon Cancer Model [1]

Treatment GroupMean Tumor Volume (mm³) at Day 21Mean Tumor Weight (g) at Day 21
Control (Vehicle)~1500~1.2
Schisandrin C (30 mg/kg)~1000~0.8
Cisplatin (2 mg/kg)~800~0.6
Schisandrin C + Cisplatin~200 ~0.2

Table 2: In Vivo Survival Rate in MC38 Colon Cancer Model [1]

Treatment GroupSurvival Rate at Day 35
Control (Vehicle)0%
Schisandrin C (30 mg/kg)20%
Cisplatin (2 mg/kg)40%
Schisandrin C + Cisplatin80%

Table 3: In Vitro Type I Interferon Response in MC38 Cells [1]

Treatment GroupRelative mRNA Expression (Fold Change)
IFNβ CXCL10 ISG15 IFIT1
Control1111
Cisplatin (30 µM)~4~6~5~4
Schisandrin C (15 µM) + Cisplatin (30 µM)~8 ~12 ~10 ~8

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for the synergistic action of Schisandrin C and cisplatin, as well as a typical experimental workflow for in vivo studies.

Synergy_Signaling_Pathway cluster_cell Tumor Cell cluster_tme Tumor Microenvironment Cisplatin Cisplatin DNA_Damage DNA Damage Cisplatin->DNA_Damage cGAS cGAS DNA_Damage->cGAS activates STING STING cGAS->STING activates IRF3 p-IRF3 STING->IRF3 phosphorylates IFN1 Type I IFN (IFNβ) IRF3->IFN1 induces transcription T_Cell CD8+ T Cell IFN1->T_Cell recruits & activates NK_Cell NK Cell IFN1->NK_Cell recruits & activates SC Schisandrin C SC->STING enhances activation Tumor_Growth Tumor Growth Inhibition T_Cell->Tumor_Growth NK_Cell->Tumor_Growth

Caption: Synergistic signaling pathway of Schisandrin C and cisplatin.

Experimental_Workflow start Start: In Vivo Study Setup inoculation Tumor Cell Inoculation (e.g., MC38 cells in C57BL/6 mice) start->inoculation grouping Randomization into Treatment Groups (Control, SC, Cisplatin, SC + Cisplatin) inoculation->grouping treatment Drug Administration (e.g., intraperitoneal injection) grouping->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis (e.g., at Day 21) monitoring->endpoint survival Survival Study (Monitoring until humane endpoint) monitoring->survival analysis Tumor Excision & Weight Measurement Flow Cytometry (Immune Cells) qRT-PCR (Gene Expression) endpoint->analysis end End: Data Analysis & Conclusion analysis->end survival->end

Caption: In vivo experimental workflow for combination therapy studies.

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in this guide.

In Vivo Antitumor Activity Assay[1]
  • Animal Model: Female C57BL/6 mice (6-8 weeks old) were used.

  • Tumor Cell Inoculation: 1 x 10⁵ MC38 colon adenocarcinoma cells were injected subcutaneously into the right flank of each mouse.

  • Treatment Groups: Mice were randomly assigned to four groups:

    • Vehicle control (e.g., DMSO and PEG300 in saline).

    • Schisandrin C (30 mg/kg), administered daily by intraperitoneal injection.

    • Cisplatin (2 mg/kg), administered every three days by intraperitoneal injection.

    • Combination of Schisandrin C (30 mg/kg, daily) and Cisplatin (2 mg/kg, every three days).

  • Monitoring: Tumor volume was measured every two days using a caliper and calculated using the formula: (length × width²) / 2. Body weight was also monitored to assess toxicity.

  • Endpoint Analysis: After a predetermined period (e.g., 21 days), mice were euthanized, and tumors were excised and weighed. For survival studies, mice were monitored until they met the criteria for humane euthanasia.

Quantitative Real-Time PCR (qRT-PCR)[1]
  • RNA Extraction: Total RNA was extracted from tumor tissues or cultured cells using a suitable RNA isolation kit.

  • cDNA Synthesis: First-strand cDNA was synthesized from the total RNA using a reverse transcription kit.

  • PCR Amplification: qRT-PCR was performed using a SYBR Green master mix on a real-time PCR system. The relative expression of target genes (e.g., IFNβ, CXCL10, ISG15, IFIT1) was normalized to a housekeeping gene (e.g., GAPDH).

  • Data Analysis: The 2-ΔΔCt method was used to calculate the fold change in gene expression relative to the control group.

Immunoblotting[1]
  • Protein Extraction: Total protein was extracted from cells or tumor tissues using RIPA lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene fluoride (PVDF) membrane.

  • Antibody Incubation: The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., p-STING, STING, p-IRF3, IRF3) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry[1]
  • Single-Cell Suspension: Tumors were harvested, minced, and digested with collagenase and DNase to obtain a single-cell suspension.

  • Staining: The cells were stained with fluorescently labeled antibodies against cell surface markers for immune cell populations (e.g., CD3, CD4, CD8 for T cells; NK1.1 for NK cells).

  • Data Acquisition: Stained cells were analyzed using a flow cytometer.

  • Data Analysis: The percentage of different immune cell populations within the tumor microenvironment was determined using flow cytometry analysis software.

Conclusion

The combination of Schisandrin C and cisplatin demonstrates a significant synergistic antitumor effect in preclinical models of breast and colon cancer. This is achieved through the enhanced activation of the cGAS-STING pathway, leading to a more robust antitumor immune response. The provided data and protocols offer a solid foundation for further research and development of this promising combination therapy. However, the potential for cell-type specific effects warrants further investigation to fully delineate the therapeutic window and optimal applications of this combination.

References

Safety Operating Guide

Proper Disposal of Schisandrin C Epoxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of Schisandrin C epoxide is a critical component of laboratory safety and environmental responsibility. As a reactive epoxide compound, and with the related Schisandrin C being classified as harmful and toxic to aquatic life, all waste containing this substance must be managed as hazardous chemical waste. Adherence to the following procedures will ensure the safety of laboratory personnel and compliance with regulatory standards.

I. Immediate Safety Precautions and Hazard Assessment

This compound should be handled as a hazardous substance. Epoxides as a chemical class are highly reactive due to the strain in their three-membered ring structure. They can react, sometimes violently, with acids, bases, oxidizing agents, reducing agents, and even water in the presence of a catalyst. Therefore, it is crucial to prevent unintentional contact with other chemicals in the waste stream.

Personal Protective Equipment (PPE) is mandatory when handling this compound waste. This includes:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

II. Step-by-Step Disposal Protocol

This protocol outlines the systematic process for the collection, storage, and disposal of waste containing this compound.

Step 1: Waste Identification and Segregation

  • Identify all waste streams containing this compound. This includes:

    • Unused or expired pure compound.

    • Solutions containing the compound.

    • Contaminated consumables (e.g., pipette tips, weighing boats).

    • Contaminated personal protective equipment (PPE).

    • Rinsate from cleaning contaminated glassware.

  • Segregate this compound waste from other chemical waste streams at the point of generation. Pay special attention to keeping it separate from incompatible materials such as acids, bases, and oxidizing or reducing agents to prevent uncontrolled reactions.

Step 2: Waste Collection and Containerization

  • Use designated, leak-proof containers that are chemically compatible with this compound and any solvents used. Plastic containers are often preferred over glass to minimize the risk of breakage.

  • Ensure containers have secure, screw-on caps to prevent spills and evaporation.[1]

  • Do not overfill containers. Leave at least 10% of headspace to allow for vapor expansion.

  • Store waste containers in a designated hazardous waste storage area within the laboratory. This area should be clearly marked.

  • Utilize secondary containment , such as a tray or bin, to capture any potential leaks from the primary container.[1]

Step 3: Labeling of Hazardous Waste

  • Label all waste containers immediately upon the first addition of waste.

  • The label must include the following information:

    • The words "Hazardous Waste ".

    • The full chemical name: "This compound ". Do not use abbreviations.

    • The approximate concentration and quantity of the waste. For mixtures, list all components.

    • The date of waste generation.

    • The name and contact information of the principal investigator or laboratory supervisor.

    • Appropriate hazard pictograms (e.g., harmful, environmental hazard).

Step 4: Disposal of Contaminated Materials

  • Solid Waste: Contaminated items such as gloves, paper towels, and pipette tips should be collected in a separate, clearly labeled hazardous waste bag or container.

  • Empty Containers: Containers that held pure this compound must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol).[2][3] The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing and air drying in a ventilated area like a fume hood, the container can be disposed of in the regular trash.[2][3]

  • Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). The contaminated absorbent and any materials used for cleanup must be collected and disposed of as hazardous waste.

Step 5: Final Disposal

  • Do not dispose of this compound waste down the drain or in the regular trash. [4][5]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Follow all institutional procedures for waste pickup, including completing any required forms.

III. Quantitative Data for Waste Management

The following table summarizes key quantitative parameters for the temporary storage of hazardous waste in the laboratory, based on general guidelines. Always consult your institution's specific policies.

ParameterGuidelineCitation
Maximum Storage Time Hazardous waste must typically be collected within 90 days of the start of accumulation.[1]
Maximum Storage Volume Up to 55 gallons of a single hazardous waste stream may be accumulated before requiring collection.[1]
Container Headspace Leave at least 10% of the container volume empty to allow for thermal expansion.
Secondary Containment Must be able to hold 110% of the volume of the largest container or 10% of the total volume stored.[1]

IV. Experimental Protocols

Protocol for Triple-Rinsing Empty Containers:

  • Select a solvent in which this compound is soluble (e.g., acetone, ethanol).

  • Add a small amount of the solvent to the empty container, ensuring it wets all interior surfaces.

  • Securely cap and shake the container.

  • Pour the rinsate into the designated hazardous waste container for this compound.

  • Repeat steps 2-4 two more times for a total of three rinses.

  • Allow the container to air dry completely in a fume hood before disposing of it in the regular trash.

V. Visual Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

SchisandrinC_Disposal_Workflow start Waste Generation (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Identify Waste Type ppe->identify liquid_waste Liquid Waste (Solutions, Rinsate) identify->liquid_waste Liquid solid_waste Solid Waste (Contaminated PPE, Consumables) identify->solid_waste Solid container_waste Empty Container identify->container_waste Container collect_liquid Collect in Designated Leak-Proof Container liquid_waste->collect_liquid collect_solid Collect in Labeled Hazardous Waste Bag/Container solid_waste->collect_solid triple_rinse Triple-Rinse with Appropriate Solvent container_waste->triple_rinse label_waste Label Container Correctly (Name, Date, Hazards) collect_liquid->label_waste collect_solid->label_waste collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Dry Container in Regular Trash triple_rinse->dispose_container collect_rinsate->collect_liquid store_waste Store in Designated Area with Secondary Containment label_waste->store_waste ehs_pickup Arrange for EHS Hazardous Waste Pickup store_waste->ehs_pickup end Disposal Complete ehs_pickup->end

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Logistical Information for Handling Schisandrin C Epoxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling, operation, and disposal of Schisandrin C epoxide. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is based on the known properties of the parent compound, Schisandrin C, and the general reactivity of epoxide functional groups. Epoxides are reactive cyclic ethers that can undergo ring-opening reactions, and therefore, require careful handling.[1][2][3][4][5] It is imperative to treat this compound with caution, assuming it may be more hazardous than its parent compound.

Quantitative Data Summary

The following table summarizes the known properties of the parent compound, Schisandrin C. The addition of an epoxide functional group will alter these properties; however, this data provides a baseline for understanding the compound's general characteristics.

PropertyValue (for Schisandrin C)Source
Molecular Formula C22H24O6AbMole BioScience
Molecular Weight 384.42 g/mol AbMole BioScience
Appearance PowderChemFaces
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, AcetoneChemFaces[6]
Storage Store at -20°CAPExBIO

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedures is critical to ensure personnel safety and prevent exposure.

Engineering Controls
  • Ventilation: All handling of this compound, including weighing, reconstitution, and aliquoting, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile gloves.[7][8][9] Consider double-gloving.To prevent skin contact. Epoxides can be skin irritants and sensitizers.
Eye Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.[8]To protect eyes from splashes of powder or solutions.
Lab Coat A flame-resistant lab coat with long sleeves, fully buttoned.To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary for handling large quantities or if there is a risk of aerosolization.[8][10]To prevent inhalation of the powdered compound.
Experimental Workflow

The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Receipt Receipt Inventory Inventory Receipt->Inventory Review_SDS Review SDS (Parent Compound) & Handling Protocol Inventory->Review_SDS Don_PPE Don PPE Review_SDS->Don_PPE Weighing Weighing Don_PPE->Weighing Reconstitution Reconstitution Weighing->Reconstitution Use_in_Experiment Use in Experiment Reconstitution->Use_in_Experiment Decontamination Decontaminate Surfaces & Glassware Use_in_Experiment->Decontamination Waste_Segregation Segregate Waste Decontamination->Waste_Segregation Doff_PPE Doff PPE Waste_Segregation->Doff_PPE Disposal Dispose of Hazardous Waste Doff_PPE->Disposal

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.

  • Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material and collect it in a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Categorization: All materials contaminated with this compound, including unused compound, solutions, contaminated PPE, and labware, must be treated as hazardous chemical waste.

  • Waste Collection:

    • Solid Waste: Collect in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect in a compatible, sealed container. Do not mix with other waste streams unless directed by your institution's Environmental Health and Safety (EHS) department.[6]

    • Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.[6]

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards.[6]

  • Final Disposal: Arrange for the disposal of all hazardous waste through your institution's EHS department, which will coordinate with a certified hazardous waste vendor. Incineration in a facility with an afterburner and scrubber is a common disposal method for such compounds.[6]

By adhering to these safety and logistical protocols, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Schisandrin C epoxide
Reactant of Route 2
Schisandrin C epoxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.